gamma-Glutamyl-cysteinyl-glutamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

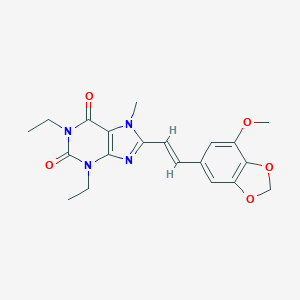

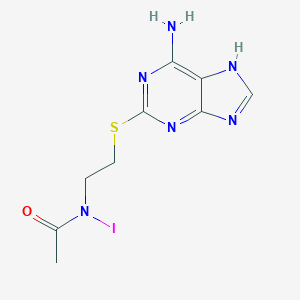

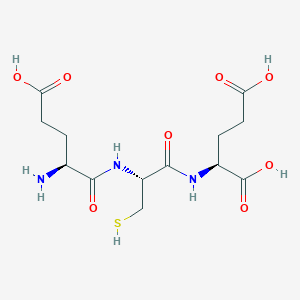

Gamma-Glutamyl-cysteinyl-glutamic acid (γ-Glu-Cys-Glu), also known as glutathione (GSH), is a tripeptide molecule that plays a crucial role in maintaining cellular redox homeostasis. It is synthesized in all living organisms and is involved in several biological processes, including detoxification, antioxidant defense, and immune system modulation.

Applications De Recherche Scientifique

Glutathione Metabolism and Health Implications

Gamma-Glutamyl-cysteinyl-glutamic acid, commonly known as Glutathione (GSH), plays crucial roles in antioxidant defense, nutrient metabolism, and regulation of various cellular events. It's involved in gene expression, DNA and protein synthesis, cell proliferation and apoptosis, signal transduction, cytokine production, immune response, and protein glutathionylation. Deficiencies in GSH contribute to oxidative stress, impacting aging and the pathogenesis of numerous diseases such as Alzheimer's disease, Parkinson's disease, liver disease, cystic fibrosis, HIV/AIDS, cancer, heart attack, stroke, and diabetes (Wu et al., 2004).

Role in Atherosclerosis and Coronary Heart Disease

Gamma-glutamyl transferase (GGT), an enzyme involved in GSH metabolism, is associated with the risk of atherosclerosis and coronary heart disease (CHD). Elevated GGT activity is linked to several cardio-metabolic risk factors, systemic inflammation, and oxidative stress. Studies suggest GGT's direct involvement in atherosclerosis pathology through promotion of pro-oxidant reactions. However, the molecular mechanisms and the impact of GGT-lowering therapies on CHD outcomes need further investigation (Ndrepepa et al., 2018).

Catalytic, Structural, and Functional Aspects of GGT

Gamma-Glutamyl transpeptidase (GGT) catalyzes the transfer of the gamma-glutamyl moiety of GSH to amino acids and dipeptides. The enzyme plays a pivotal role in maintaining GSH homeostasis and defense against oxidative stress. Understanding the tissue distribution, catalytic properties, and physiological function of GGT is crucial in comprehending its role in health and disease (Tate & Meister, 1981).

Redox Regulation and Drug Resistance

GGT expression is essential for maintaining cysteine levels and, consequently, for glutathione synthesis. It is significantly expressed in tumors, providing access to additional cysteine and aiding in maintaining elevated levels of intracellular glutathione. This expression correlates with drug resistance in clinical settings. Inhibitors of GGT can sensitize tumors to chemotherapy (Hanigan, 2014).

Nonallosteric Feedback Inhibition by Glutathione

Gamma-Glutamyl-cysteine synthetase is regulated by nonallosteric feedback inhibition by glutathione, suggesting a physiological mechanism for the regulation of GSH synthesis. This finding is significant in understanding conditions like 5-oxoprolinuria, where there's a deficiency in glutathione synthetase and consequently glutathione (Richman & Meister, 1975).

Propriétés

Numéro CAS |

153147-66-1 |

|---|---|

Nom du produit |

gamma-Glutamyl-cysteinyl-glutamic acid |

Formule moléculaire |

C13H21N3O8S |

Poids moléculaire |

379.39 g/mol |

Nom IUPAC |

(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C13H21N3O8S/c14-6(1-3-9(17)18)11(21)16-8(5-25)12(22)15-7(13(23)24)2-4-10(19)20/h6-8,25H,1-5,14H2,(H,15,22)(H,16,21)(H,17,18)(H,19,20)(H,23,24)/t6-,7-,8-/m0/s1 |

Clé InChI |

PKYAVRMYTBBRLS-FXQIFTODSA-N |

SMILES isomérique |

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |

SMILES |

C(CC(=O)O)C(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)N |

SMILES canonique |

C(CC(=O)O)C(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)N |

Séquence |

ECE |

Synonymes |

gamma-Glu-Cys-Glu gamma-GluCysGlu gamma-glutamyl-cysteinyl-glutamic acid gamma-glutamylcysteinylglutamic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)

![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)

![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)